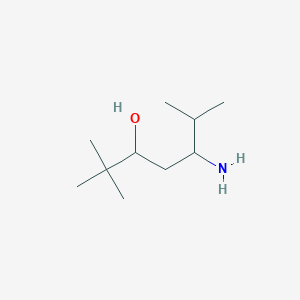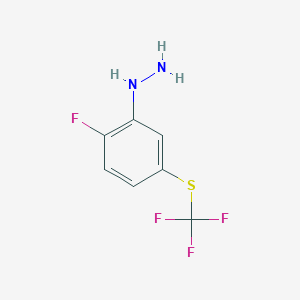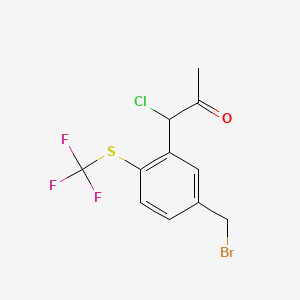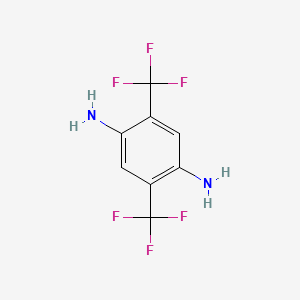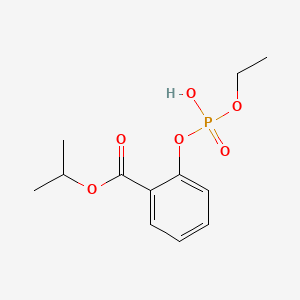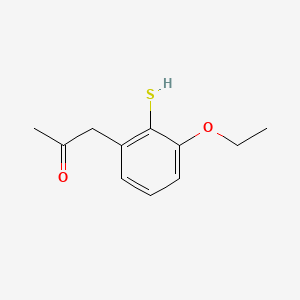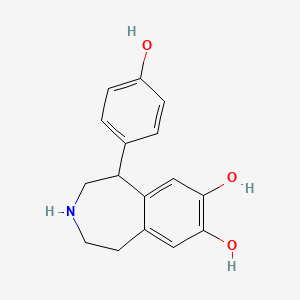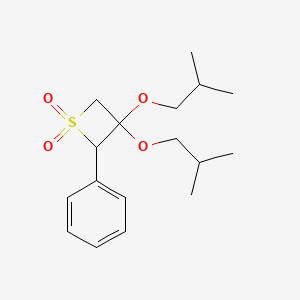
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide is a sulfur-containing heterocyclic compound It is a member of the thietane family, which are four-membered rings containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylthietane with 2-methylpropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted thietane derivatives.
科学的研究の応用
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
作用機序
The mechanism of action of 3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3,3-Bis(2-methylpropoxy)-2-phenylthietane: Lacks the sulfone group, making it less oxidized.
2-Phenylthietane: A simpler thietane derivative without the 2-methylpropoxy groups.
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-sulfide: Contains a sulfide group instead of a sulfone.
Uniqueness
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide is unique due to its sulfone group, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and potentially more biologically active compared to its analogs.
特性
CAS番号 |
10099-01-1 |
|---|---|
分子式 |
C17H26O4S |
分子量 |
326.5 g/mol |
IUPAC名 |
3,3-bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide |
InChI |
InChI=1S/C17H26O4S/c1-13(2)10-20-17(21-11-14(3)4)12-22(18,19)16(17)15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3 |
InChIキー |
RUKLZUYIFIEBPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1(CS(=O)(=O)C1C2=CC=CC=C2)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


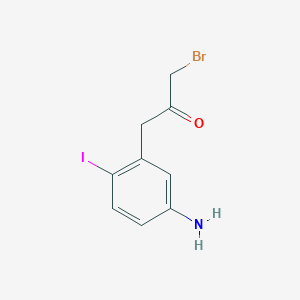
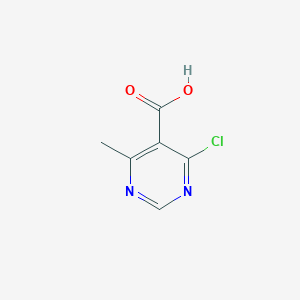
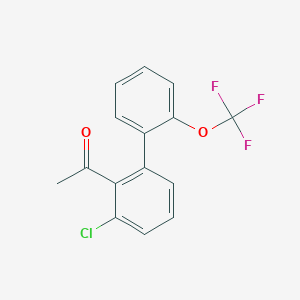
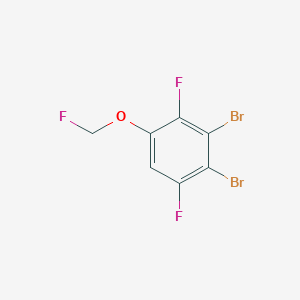
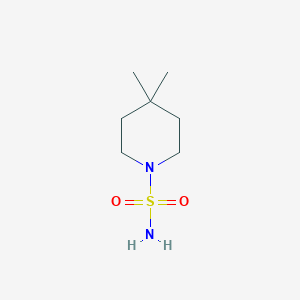
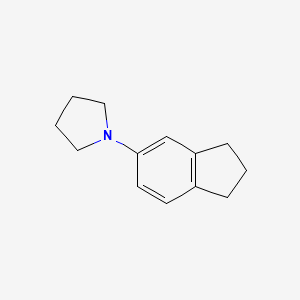
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
